Cas no 1691755-60-8 (2-fluoro-3-methylbenzene-1-sulfonamide)

2-Fluoro-3-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound characterized by its distinct molecular structure, incorporating a fluorine substituent and a methyl group on the benzene ring. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The sulfonamide moiety enhances its potential as a precursor for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its stability and reactivity under controlled conditions allow for precise functionalization, supporting applications in medicinal chemistry and material science. The compound's well-defined purity and consistent performance make it suitable for rigorous laboratory and industrial use.
2-fluoro-3-methylbenzene-1-sulfonamide structure
1691755-60-8 structure
商品名:2-fluoro-3-methylbenzene-1-sulfonamide
CAS番号:1691755-60-8
MF:C7H8FNO2S
メガワット:189.207324028015
CID:4611169
PubChem ID:89737477

2-fluoro-3-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-fluoro-3-methylbenzene-1-sulfonamide
    • インチ: 1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
    • InChIKey: HQVJSZITQCSLKS-UHFFFAOYSA-N
    • ほほえんだ: C1(S(N)(=O)=O)=CC=CC(C)=C1F

2-fluoro-3-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-127747-0.1g
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
0.1g
$228.0 2023-06-08
Enamine
EN300-127747-5.0g
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
5g
$1903.0 2023-06-08
Enamine
EN300-127747-50mg
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95.0%
50mg
$153.0 2023-10-01
Enamine
EN300-127747-250mg
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95.0%
250mg
$325.0 2023-10-01
Enamine
EN300-127747-500mg
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95.0%
500mg
$512.0 2023-10-01
1PlusChem
1P01A5KJ-1g
2-Fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
1g
$764.00 2025-03-04
A2B Chem LLC
AV52595-2.5g
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
2.5g
$1390.00 2024-04-20
1PlusChem
1P01A5KJ-100mg
2-Fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
100mg
$289.00 2025-03-04
1PlusChem
1P01A5KJ-5g
2-fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
5g
$2414.00 2024-06-19
1PlusChem
1P01A5KJ-500mg
2-Fluoro-3-methylbenzene-1-sulfonamide
1691755-60-8 95%
500mg
$604.00 2025-03-04

2-fluoro-3-methylbenzene-1-sulfonamide 関連文献

Related Articles

2-fluoro-3-methylbenzene-1-sulfonamideに関する追加情報

Research Brief on 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) in Chemical Biology and Pharmaceutical Applications

The compound 2-fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted therapeutics. This sulfonamide derivative exhibits unique structural features that enable selective interactions with biological targets, making it a valuable candidate for drug discovery programs. Recent studies have focused on its potential applications in oncology and metabolic disorders, where sulfonamide-based compounds have demonstrated significant pharmacological activity.

Structural analysis reveals that the fluorine substitution at the 2-position and methyl group at the 3-position of the benzene ring contribute to enhanced binding affinity and metabolic stability compared to unsubstituted sulfonamides. The electron-withdrawing nature of the fluorine atom influences the sulfonamide's hydrogen-bonding capacity, while the methyl group provides steric effects that may improve target selectivity. These characteristics have made 1691755-60-8 particularly interesting for structure-activity relationship (SAR) studies in various therapeutic contexts.

In recent oncology research, 2-fluoro-3-methylbenzene-1-sulfonamide has shown promise as a carbonic anhydrase IX (CA IX) inhibitor. CA IX is a transmembrane enzyme overexpressed in hypoxic tumors and represents an attractive target for anticancer therapy. Preliminary in vitro studies demonstrate that derivatives of this compound exhibit nanomolar inhibition constants against CA IX while maintaining selectivity over off-target isoforms. The fluorine substitution appears to play a critical role in enhancing membrane permeability and target engagement within the tumor microenvironment.

Metabolic disease research has also explored applications of this compound as a modulator of sulfonylurea receptor (SUR) activity. The unique substitution pattern of 1691755-60-8 appears to influence the compound's interaction with SUR subtypes differently than classical sulfonylureas, potentially offering improved safety profiles for diabetes management. Recent patent filings suggest that pharmaceutical companies are investigating this scaffold for next-generation antidiabetic agents with reduced hypoglycemia risk.

Synthetic accessibility represents another advantage of 2-fluoro-3-methylbenzene-1-sulfonamide. Recent methodological advances have enabled efficient gram-scale synthesis with improved yields and purity profiles. A 2023 publication in the Journal of Medicinal Chemistry described an optimized synthetic route using continuous flow chemistry, achieving >85% yield while reducing hazardous byproducts. This improved synthetic accessibility supports broader investigation of the scaffold in drug discovery programs.

Pharmacokinetic studies of 1691755-60-8 derivatives indicate favorable drug-like properties, including acceptable metabolic stability in human liver microsomes and moderate plasma protein binding. The fluorine substitution appears to mitigate rapid glucuronidation observed with other sulfonamide derivatives, potentially extending half-life in vivo. These characteristics position the compound as a valuable lead for further optimization in preclinical development programs.

Future research directions for 2-fluoro-3-methylbenzene-1-sulfonamide include exploration of its potential in targeted protein degradation strategies and as a warhead for covalent inhibitors. The sulfonamide moiety's ability to participate in diverse molecular interactions makes it particularly suitable for these emerging therapeutic modalities. Several research groups have reported preliminary success in incorporating this scaffold into proteolysis-targeting chimeras (PROTACs) for challenging drug targets.

In conclusion, 2-fluoro-3-methylbenzene-1-sulfonamide (1691755-60-8) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Its unique structural features, synthetic accessibility, and promising biological activity profile warrant continued investigation. As research progresses, this compound may yield important clinical candidates addressing unmet medical needs in oncology, metabolic diseases, and beyond.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd